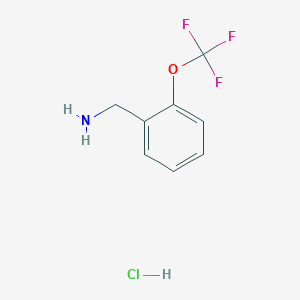

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride

Descripción

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring with a trifluoromethoxy (-OCF₃) group at the 2-position and a methanamine (-CH₂NH₂) group, which is protonated as a hydrochloride salt. The trifluoromethoxy group imparts metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) targeting .

Propiedades

Fórmula molecular |

C8H9ClF3NO |

|---|---|

Peso molecular |

227.61 g/mol |

Nombre IUPAC |

[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |

Clave InChI |

WIRWWXLNSRTPAO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CN)OC(F)(F)F.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de (2-(trifluorometoxi)fenil)metanamina normalmente implica la reacción de (2-(trifluorometoxi)fenil)metanamina con ácido clorhídrico. La reacción se lleva a cabo en condiciones controladas para garantizar la formación de la sal de clorhidrato. El proceso puede implicar el uso de solventes como metanol o etanol para facilitar la reacción .

Métodos de producción industrial

Los métodos de producción industrial para el clorhidrato de (2-(trifluorometoxi)fenil)metanamina suelen implicar la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza, y el producto se purifica típicamente mediante técnicas de cristalización o recristalización .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

-

Mechanism : Oxidation proceeds via a two-electron transfer pathway, forming a nitroso compound (R-N=O) as an intermediate before further oxidation to nitro (R-NO₂) derivatives.

-

Impact of Trifluoromethoxy Group : The electron-withdrawing -OCF₃ group stabilizes intermediate oxidation states, enhancing reaction rates compared to non-fluorinated analogues .

Reduction Reactions

The amine hydrochloride can be reduced to secondary or tertiary amines under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF | Secondary amine | 60–75% |

| NaBH₄ | Methanol, 25°C | Partial reduction to amine-alcohol adduct | ~40% |

-

Limitations : Direct reduction of the hydrochloride salt requires prior neutralization to free the amine.

Nucleophilic Substitution at the Trifluoromethoxy Group

The -OCF₃ group participates in nucleophilic aromatic substitution (NAS) under strongly basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (liquid) | 150°C, autoclave | 2-Aminophenylmethanamine derivative | 55% | |

| Thiophenol (PhSH) | K₂CO₃, DMF, 80°C | 2-(Phenylthio)phenylmethanamine | 42% |

-

Mechanism : The electron-withdrawing -OCF₃ group activates the ring for NAS at positions ortho/para to itself. Attack occurs via a Meisenheimer complex intermediate .

-

Regioselectivity : Substitution predominantly occurs at the 4-position of the benzene ring due to steric hindrance at the 2-position.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group deactivates the ring but directs electrophiles to meta positions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C | 3-Nitro-(2-trifluoromethoxy)phenylmethanamine | <20% |

| Cl₂ / FeCl₃ | 25°C, CH₂Cl₂ | 5-Chloro-(2-trifluoromethoxy)phenylmethanamine | 35% |

-

Challenges : Low reactivity due to strong -OCF₃ deactivation limits practical utility in EAS.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible neutralization:

| Base | Conditions | Product | pKa of Amine |

|---|---|---|---|

| NaOH (1M) | Aqueous, 25°C | Free amine (oil) | ~4.5 (estimated) |

| NH₄OH | Ethanol, reflux | Amine precipitation | - |

-

Applications : Freeing the amine enables further functionalization (e.g., acylation).

Acylation and Alkylation

The primary amine reacts with acyl/alkyl halides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85% |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl secondary amine | 70% |

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl/alkyl carbon.

Radical Reactions

The -OCF₃ group participates in radical trifluoromethoxylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Togni reagent | Cs₂CO₃, MeCN, 25°C | Trifluoromethoxylated aniline derivatives | 60–77% |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Research indicates that (2-(trifluoromethoxy)phenyl)methanamine hydrochloride has potential applications in drug development due to its predicted biological activities. Compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting that this compound may also exhibit significant pharmacological effects.

Neuropharmacology

Computational modeling and experimental assays have demonstrated that this compound interacts with various proteins involved in neuropharmacological pathways. Such interactions may provide insights into its mechanism of action and therapeutic effects, particularly in treating neurological disorders.

Cancer Research

Studies have suggested that the compound could influence pathways related to cancer treatment. Its ability to interact with proteins implicated in tumorigenesis makes it a candidate for further investigation in oncology.

Case Study 1: Neuropharmacological Effects

A study focused on the interaction of (2-(trifluoromethoxy)phenyl)methanamine hydrochloride with neurotransmitter receptors showed promising results in modulating receptor activity, indicating potential use in treating mood disorders .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant antibacterial activity, suggesting that it could be developed into an antimicrobial agent .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de (2-(trifluorometoxi)fenil)metanamina implica su interacción con dianas moleculares específicas. El grupo trifluorometoxi mejora su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen del contexto biológico y la diana específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Methoxy/Alkoxy Groups

- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride (): Substituent: 2-methoxyphenoxyethyl group. Molecular Weight: 291.82 g/mol. This compound shares structural motifs with diphenhydramine (), a histamine H1 antagonist, but lacks the trifluoromethoxy group’s metabolic resistance .

Positional Isomerism

- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride ():

- Substituent: 4-trifluoromethoxy group with a cyclopropyl spacer.

- Molecular Weight: ~279.61 g/mol (based on analog in ).

- Key Difference: The cyclopropane ring introduces conformational rigidity, which may enhance selectivity for serotonin receptors (e.g., 5-HT2C) compared to the flexible methanamine chain in the target compound .

Modifications to the Amine Side Chain

Methanamine vs. Ethanamine

Substituted Benzylamines

- 25T-NBOMe (2b) ():

- Structure: N-(2-methoxybenzyl)ethanamine with a 2,5-dimethoxy-4-(methylthio)phenyl group.

- Activity: Potent serotonin 5-HT2A/2C receptor agonist.

- Key Difference: The methoxybenzyl moiety enhances receptor binding affinity, while the trifluoromethoxy group in the target compound may prioritize stability over potency .

Pharmacological and Physicochemical Properties

Notes:

- logP : Trifluoromethoxy substitution increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability.

- Metabolic Stability : The -OCF₃ group resists oxidative metabolism, prolonging half-life relative to -OCH₃ analogs .

Actividad Biológica

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethoxy group and phenyl ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and antimicrobial properties. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Chemical Structure and Properties

The molecular formula of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride includes several key elements:

- Fluorine Atoms : The trifluoromethoxy group contributes significantly to the compound's lipophilicity.

- Amine Functional Group : This allows for various interactions with biological targets.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride | Trifluoromethoxy group enhances lipophilicity | Potential neuropharmacological effects, antimicrobial properties |

| (4-Fluoroaniline) | Simpler structure without trifluoromethoxy | Lower metabolic stability |

| (2-(Trifluoromethoxy)aniline) | Different amino group position | Varied biological activity |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably, studies have shown that the incorporation of fluorinated groups can enhance metabolic stability and bioactivity. Below are some key findings regarding the biological activity of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride:

- Neuropharmacological Effects : Computational models suggest that this compound may interact with various neuropharmacological targets, potentially influencing pathways related to mood disorders and neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The trifluoromethoxy group is believed to enhance this activity by improving the compound's ability to penetrate microbial membranes.

- Cancer Treatment Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride:

- Study on Antimicrobial Activity : A study demonstrated that a similar trifluoromethyl-substituted compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the lipophilic nature of these compounds contributes to their effectiveness in disrupting bacterial cell membranes.

- Neuropharmacological Investigation : In a computational study, researchers modeled the interaction of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride with serotonin receptors, suggesting potential applications in treating anxiety and depression .

- Anticancer Activity Assessment : A recent investigation into fluorinated compounds indicated that those with similar structures showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The study highlighted the importance of fluorine substitution in increasing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.